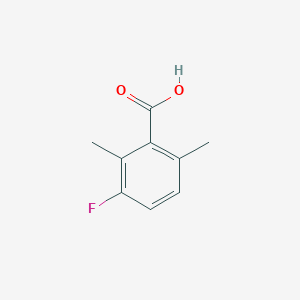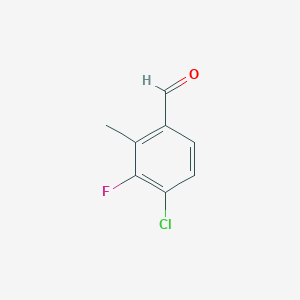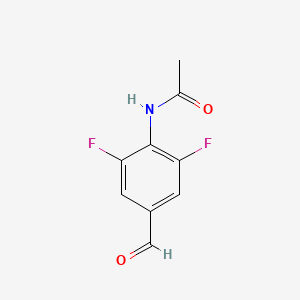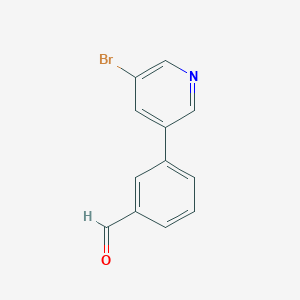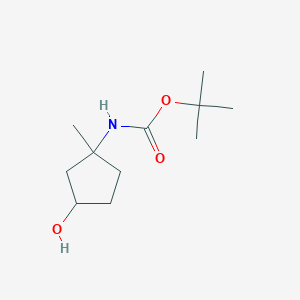
t-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of carbamates like t-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate can be achieved through a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular formula of t-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate is C11H21NO3 . The N-hydroxycarbamate functionality is quite accurately planar with a torsion angle O(1)–C(1)–N(1)–O(3) of +2.1(2)° .Chemical Reactions Analysis
Carbamates like t-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate are useful protecting groups for amines. They can be installed and removed under relatively mild conditions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .Physical And Chemical Properties Analysis
T-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate has a molecular weight of 215.29 . It is a solid or semi-solid or liquid or lump .科学的研究の応用
Intermediate in Synthesis This compound serves as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its significance lies in its role in the preparation of compounds that mimic the structure and function of natural nucleotides, contributing to the study of genetic materials and potential therapeutic agents (Ober et al., 2004).
Anticancer Research It is also instrumental in synthesizing key intermediates for anticancer drugs. By employing the Weinreb ketone synthesis method, researchers have developed potent intermediates for anti-cancer medications, showcasing the compound's versatility in medicinal chemistry (Hao, 2011).
Chemical Synthesis and Modifications In chemical synthesis, it participates in reactions to form various structurally diverse compounds. For example, its reaction with halonitrobenzenes leads to the formation of O-(nitroaryl)hydroxylamines, which are useful for further chemical transformations and synthesis of novel compounds (Sheradsky et al., 1972).
Polymer Chemistry Moreover, its derivatives have found applications in the synthesis of polymerizable antioxidants. These compounds, containing hindered phenol groups, have been synthesized and shown to provide effective stabilization against thermal oxidation in polymers, indicating its utility in materials science and polymer chemistry (Pan et al., 1998).
Environmental and Analytical Chemistry Furthermore, it is used in analytical methods for characterizing and evaluating trace levels of genotoxic impurities in pharmaceutical compounds. This highlights its role in ensuring the safety and efficacy of pharmaceutical products through rigorous quality control measures (Puppala et al., 2022).
作用機序
Safety and Hazards
将来の方向性
Carbamates like t-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate have potential applications in peptide synthesis. They are essential for the synthesis of peptides and can be installed and removed under relatively mild conditions . Future research may focus on developing more efficient methods for the synthesis and deprotection of carbamates, as well as exploring their applications in various scientific fields .
特性
IUPAC Name |
tert-butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h8,13H,5-7H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTWGKRXKFXYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)
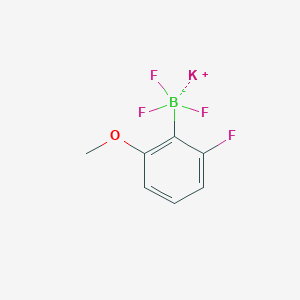

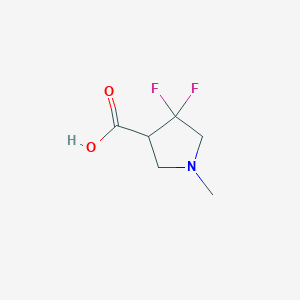
![5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6359590.png)
